5-Acetyl-2-(2-tert-butylphenoxy) pyridine
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Overview
Description
5-Acetyl-2-(2-tert-butylphenoxy) pyridine is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol It is known for its unique structure, which includes a pyridine ring substituted with an acetyl group and a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(2-tert-butylphenoxy) pyridine typically involves the reaction of 2-tert-butylphenol with 2-bromo-5-acetylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(2-tert-butylphenoxy) pyridine can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butylphenoxy group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxy or pyridine derivatives.
Scientific Research Applications
5-Acetyl-2-(2-tert-butylphenoxy) pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(2-tert-butylphenoxy) pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and tert-butylphenoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Lacks the tert-butylphenoxy group, resulting in different reactivity and applications.
2-(2-tert-Butylphenoxy)pyridine:
5-Acetyl-2-phenoxypyridine: Similar structure but without the tert-butyl group, leading to variations in steric and electronic effects.
Uniqueness
5-Acetyl-2-(2-tert-butylphenoxy) pyridine is unique due to the presence of both the acetyl and tert-butylphenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(2-tert-butylphenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(19)13-9-10-16(18-11-13)20-15-8-6-5-7-14(15)17(2,3)4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSPTXVESGIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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